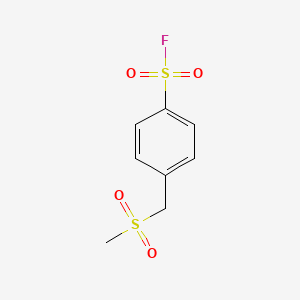

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride

Description

Properties

IUPAC Name |

4-(methylsulfonylmethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJYBZHCTUTBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Methylsulfonylmethyl)benzenesulfonyl fluoride can be achieved through several methods:

One-Pot Synthesis: A facile one-pot synthesis involves transforming sulfonates or sulfonic acids into sulfonyl fluorides under mild reaction conditions using readily available reagents. This method is efficient and cost-effective, making it suitable for industrial production.

Chlorine-Fluorine Exchange: Another common method involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride or potassium bifluoride. This method requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Substitution Reactions: The compound can participate in various substitution reactions, forming different derivatives depending on the reagents and conditions used.

Scientific Research Applications

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: The compound is employed in biochemical studies to modify proteins and nucleic acids through sulfonylation reactions.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, including protease inhibitors and other bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonylmethyl)benzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can modify proteins and enzymes, leading to changes in their activity and function . The compound’s sulfonyl fluoride group is particularly reactive towards amino acids such as serine and cysteine, making it useful in enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Fluoride Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of Sulfonyl Fluoride Inhibitors

Mechanistic Differences

- AEBSF vs. PMSF: AEBSF’s aminoethyl group enhances its ability to inhibit NADPH oxidase by interfering with p47phox/p67phox translocation to cytochrome b559, a mechanism absent in PMSF . PMSF, however, is more effective in inhibiting hydroxynitrile lyase (MeHNL) at lower concentrations .

- AEBSF vs. APMSF :

APMSF acts reversibly and selectively on trypsin-like proteases, whereas AEBSF’s irreversible binding makes it suitable for long-term inhibition .

Anti-Implantation and Antitumor Effects

AEBSF inhibits embryo implantation in mice by disrupting cell adhesion mechanisms, outperforming gabexate mesylate in potency . It also suppresses tumor growth by interfering with endothelial cell adhesion and PI3K inhibitor-induced CHOP expression .

NADPH Oxidase Studies

AEBSF’s inhibition of NADPH oxidase activation is concentration-dependent and inversely related to p47phox/p67phox levels, highlighting its role in studying ROS-mediated pathologies .

Biological Activity

4-(Methylsulfonylmethyl)benzenesulfonyl fluoride is a sulfonamide-based compound notable for its diverse applications in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various fields.

- Molecular Formula : C8H9FO4S2

- Molecular Weight : 252.27 g/mol

- IUPAC Name : this compound

The compound is characterized by its electrophilic nature, allowing it to react with nucleophilic sites on proteins and nucleic acids, which is crucial for its biological activity .

The primary mechanism of action for this compound involves its role as an electrophile. It can modify nucleophilic sites on various biomolecules, leading to alterations in their structure and function. This reactivity is particularly valuable in biochemical studies, including:

- Protein Modification : The compound can sulfonylate amino acid residues, impacting enzyme activity and protein interactions.

- Nucleic Acid Interaction : It can also modify nucleic acids, potentially influencing gene expression and stability.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, it has been shown to inhibit serine proteases by modifying the active site through sulfonylation. This property is essential for developing protease inhibitors used in therapeutic applications.

Case Studies

- Protease Inhibition : A study demonstrated that the compound effectively inhibited the activity of various serine proteases, which are crucial in numerous physiological processes. The inhibition was attributed to the modification of serine residues at the active site .

- Impact on Cellular Functions : In cellular models, treatment with this compound resulted in altered cell signaling pathways due to protein modifications. This alteration can lead to changes in cell proliferation and apoptosis .

Applications in Research

This compound is widely utilized in several research domains:

- Organic Synthesis : It serves as a reagent for synthesizing sulfonamides and other bioactive compounds.

- Biochemical Studies : The compound is employed to probe protein functions and interactions via selective modification.

- Pharmaceutical Development : Its role as a building block for synthesizing protease inhibitors highlights its importance in drug design .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Contains trifluoromethyl instead of methylsulfonylmethyl | Different reactivity profiles; less enzymatic inhibition |

| 4-Methoxybenzenesulfonyl fluoride | Contains methoxy group | Similar applications but varied reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.